3-(2,2,2-Trifluoroethoxy)aniline

Description

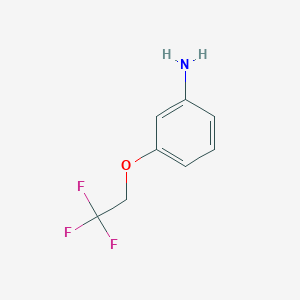

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIAMVTVXHRYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406395 | |

| Record name | 3-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-61-4 | |

| Record name | 3-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 3-(2,2,2-trifluoroethoxy)aniline?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 3-(2,2,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. The inclusion of the trifluoroethoxy group can impart unique physicochemical properties to parent molecules, including enhanced lipophilicity and metabolic stability, making it a valuable building block in the design of novel compounds.[1][2]

Core Properties and Safety Information

While specific experimental data for 3-(2,2,2-trifluoroethoxy)aniline is limited in publicly available literature, the following tables summarize its key identifiers, reported physical characteristics, and safety data.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-(2,2,2-trifluoroethoxy)aniline | |

| CAS Number | 123207-61-4 | |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| Monoisotopic Mass | 191.0558 Da | [3] |

| Physical Form | Solid | |

| Appearance | White to light gray to light yellow powder/crystal (projected)¹ | [4] |

| Melting Point | 49 - 53 °C (projected)¹ | [4] |

| InChI | 1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 | |

| InChIKey | IJIAMVTVXHRYIT-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC(=C1)OCC(F)(F)F)N | [3] |

¹Data for the related compound 2-(2,2,2-Trifluoroethoxy)aniline.

Safety and Hazard Information

| Category | Information | Source |

| Signal Word | Warning | |

| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis and Reactivity

General Synthetic Approach

A potential synthetic pathway could involve the following steps:

-

Nitration of a suitable benzene derivative to introduce a nitro group, which can later be reduced to the aniline.

-

Etherification of a nitrophenol with a 2,2,2-trifluoroethylating agent.

-

Reduction of the nitro group to the corresponding amine to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a chemical entity like 3-(2,2,2-trifluoroethoxy)aniline.

References

3-(2,2,2-Trifluoroethoxy)aniline CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and its role as a valuable building block in the synthesis of novel compounds.

Chemical Identity and Structure

CAS Number: 123207-61-4[1]

Molecular Structure:

The structure of 3-(2,2,2-Trifluoroethoxy)aniline consists of an aniline ring substituted at the meta-position with a 2,2,2-trifluoroethoxy group.

-

Molecular Formula: C₈H₈F₃NO[2]

-

IUPAC Name: 3-(2,2,2-trifluoroethoxy)aniline[1]

-

SMILES: C1=CC(=CC(=C1)OCC(F)(F)F)N[2]

-

InChI: InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2[1]

-

InChIKey: IJIAMVTVXHRYIT-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for 3-(2,2,2-Trifluoroethoxy)aniline is presented in the tables below. While experimental spectroscopic data is not widely available in peer-reviewed literature, predicted values and data from analogous compounds are provided for reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 191.15 g/mol | [1] |

| Monoisotopic Mass | 191.0558 Da | [2] |

| Physical Form | Solid | [1] |

| Predicted XlogP | 2.0 | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 192.06308 |

| [M+Na]⁺ | 214.04502 |

| [M-H]⁻ | 190.04852 |

| [M+NH₄]⁺ | 209.08962 |

| [M+K]⁺ | 230.01896 |

| Source: PubChem[2] |

Table 3: Safety Information

| Parameter | Information | Source |

| Signal Word | Warning | [1] |

| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Spectroscopic Data (Predicted)

Table 4: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.2 | Multiplet (m) | The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing trifluoroethoxy group. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | The chemical shift can vary depending on the solvent and concentration. |

| -OCH₂- | ~4.4 | Quartet (q) | Coupled to the three fluorine atoms of the CF₃ group. |

Table 5: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Aromatic C-NH₂ | 145 - 150 | |

| Aromatic C-O | 155 - 160 | |

| Aromatic C-H | 100 - 130 | |

| -OCH₂- | 60 - 70 | Split into a quartet by the three fluorine atoms. |

| -CF₃ | 120 - 130 | Split into a quartet by the two adjacent protons. |

Table 6: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 - 3500 | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1620 | N-H bending |

| 1450 - 1580 | Aromatic C=C stretching |

| 1200 - 1300 | Aryl-O stretching |

| 1100 - 1250 | C-F stretching (strong) |

Experimental Protocols

While a specific protocol for the synthesis of 3-(2,2,2-Trifluoroethoxy)aniline is not detailed in the available literature, a general and plausible synthetic route can be derived from established methods for preparing similar fluoroalkoxy aniline derivatives.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of 3-(2,2,2-Trifluoroethoxy)aniline starting from 3-aminophenol and a trifluoroethylating agent.

Materials:

-

3-Aminophenol

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)

-

A suitable base (e.g., Potassium carbonate, Sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-aminophenol in the anhydrous solvent.

-

Deprotonation: Add the base to the solution and stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the phenolic hydroxyl group.

-

Addition of Trifluoroethylating Agent: Slowly add the 2,2,2-trifluoroethylating agent to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the combined organic layers with deionized water and then with a brine solution to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure 3-(2,2,2-Trifluoroethoxy)aniline.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Role in Drug Discovery and Development

The incorporation of trifluoroalkoxy groups, such as the 2,2,2-trifluoroethoxy group, into small molecules is a widely used strategy in modern drug discovery.[3] These groups can significantly enhance the pharmacological and pharmacokinetic properties of drug candidates.

Key Advantages of the Trifluoroethoxy Moiety:

-

Increased Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better oral bioavailability.[3]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body, allowing for less frequent dosing.[3]

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoroethoxy group can modulate the basicity (pKa) of the aniline nitrogen. This is a critical parameter for optimizing drug-receptor interactions and solubility.

-

Improved Binding Affinity: The unique electronic properties of the trifluoroethoxy group can lead to favorable interactions with biological targets, thereby improving the binding affinity and potency of a drug candidate.

The aniline moiety itself is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a diverse library of compounds for screening and lead optimization.

Logical Workflow for Utilization in Drug Discovery

Caption: Workflow for Drug Discovery.

This diagram illustrates the general workflow for utilizing 3-(2,2,2-Trifluoroethoxy)aniline as a starting material in a drug discovery program. The unique properties conferred by the trifluoroethoxy group are leveraged through chemical synthesis to generate a library of diverse compounds, which are then screened for biological activity to identify potential drug candidates.

References

An In-depth Technical Guide to 3-(2,2,2-trifluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,2,2-trifluoroethoxy)aniline is an aromatic amine containing a trifluoroethoxy substituent. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atoms. The incorporation of trifluoromethyl or related fluoroalkyl groups can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the aniline nitrogen, all of which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on 3-(2,2,2-trifluoroethoxy)aniline, including its physicochemical properties, synthesis, and potential applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Physicochemical Properties

Quantitative experimental data for 3-(2,2,2-trifluoroethoxy)aniline is limited in publicly available literature. However, based on information from chemical suppliers and data for structurally related compounds, the following properties can be summarized. The compound is known to be a solid at ambient temperature.

Table 1: Physicochemical Properties of 3-(2,2,2-trifluoroethoxy)aniline and Related Compounds

| Property | 3-(2,2,2-trifluoroethoxy)aniline | 2-(2,2,2-Trifluoroethoxy)aniline | 3-(1,1,2,2-Tetrafluoroethoxy)aniline |

| IUPAC Name | 3-(2,2,2-trifluoroethoxy)aniline | 2-(2,2,2-Trifluoroethoxy)aniline | 3-(1,1,2,2-Tetrafluoroethoxy)aniline |

| CAS Number | 123207-61-4 | 57946-60-8 | 831-75-4 |

| Molecular Formula | C₈H₈F₃NO | C₈H₈F₃NO | C₈H₇F₄NO |

| Molecular Weight | 191.15 g/mol | 191.15 g/mol | 209.14 g/mol |

| Physical Form | Solid | White to light gray to light yellow powder to crystal | Not specified |

| Melting Point | Not available | 49 - 53 °C | Not available |

| Boiling Point | Not available | 214.9°C at 760 mmHg | 100 °C/7 mmHg |

| Solubility | Not available | Enhanced solubility in various chemical environments | Not available |

Synthesis

A detailed experimental protocol for the synthesis of 3-(2,2,2-trifluoroethoxy)aniline is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway

A common method for the synthesis of anilines is the reduction of the corresponding nitroarene. Therefore, a logical precursor to 3-(2,2,2-trifluoroethoxy)aniline would be 1-nitro-3-(2,2,2-trifluoroethoxy)benzene. This intermediate can be synthesized from 3-nitrophenol and a trifluoroethylating agent.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

-

To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a trifluoroethylating agent, for example, 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq), dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of 3-(2,2,2-trifluoroethoxy)aniline

-

Dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 3-(2,2,2-trifluoroethoxy)aniline. The product can be further purified by column chromatography if necessary.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for 3-(2,2,2-trifluoroethoxy)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~6.65 | s | 1H | Ar-H |

| ~6.55 | d | 1H | Ar-H |

| ~4.35 | q | 2H | -O-CH₂-CF₃ |

| ~3.70 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data for 3-(2,2,2-trifluoroethoxy)aniline

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C-O |

| ~148 | Ar-C-N |

| ~130 | Ar-CH |

| ~123 (q, J ≈ 277 Hz) | -CF₃ |

| ~109 | Ar-CH |

| ~106 | Ar-CH |

| ~102 | Ar-CH |

| ~65 (q, J ≈ 35 Hz) | -O-CH₂- |

Table 4: Predicted Mass Spectrometry Fragmentation for 3-(2,2,2-trifluoroethoxy)aniline

| m/z | Proposed Fragment |

| 191 | [M]⁺ |

| 108 | [M - CF₃CH₂O]⁺ |

| 92 | [M - CF₃CH₂O - NH₂]⁺ |

| 83 | [CF₃CH₂]⁺ |

Role in Drug Development

The trifluoroethoxy group is a valuable substituent in medicinal chemistry. Its strong electron-withdrawing nature can significantly impact the physicochemical properties of a molecule, often leading to improved metabolic stability and enhanced membrane permeability. Anilines are common structural motifs in many biologically active compounds, including a large number of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many approved kinase inhibitors feature an aniline or a substituted aniline core which serves as a key pharmacophore for binding to the ATP-binding pocket of the kinase. The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase.

The introduction of the 3-(2,2,2-trifluoroethoxy) group onto the aniline ring can offer several advantages in the design of novel kinase inhibitors:

-

Modulation of Basicity: The electron-withdrawing trifluoroethoxy group reduces the pKa of the aniline nitrogen. This can be beneficial for optimizing the overall physicochemical properties of the drug candidate, potentially reducing off-target effects related to high basicity.

-

Increased Lipophilicity: The fluorine atoms contribute to an increase in the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.

Conclusion

3-(2,2,2-trifluoroethoxy)aniline represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental data for this specific molecule is sparse, its structural features suggest that it can impart favorable physicochemical and pharmacokinetic properties to drug candidates. Further research into the synthesis and biological evaluation of derivatives of 3-(2,2,2-trifluoroethoxy)aniline is warranted to fully explore its potential in medicinal chemistry. The provided predicted data and hypothetical synthetic protocols offer a solid foundation for initiating such investigations.

Molecular weight and formula of 3-(2,2,2-trifluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,2,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details the compound's key physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents a thorough analysis of its spectroscopic characteristics. The inclusion of a trifluoroethoxy group can enhance lipophilicity and metabolic stability, making this compound a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated molecules.

Physicochemical Properties

3-(2,2,2-trifluoroethoxy)aniline is a solid at ambient temperature.[8] Its molecular structure, featuring a trifluoroethoxy group on an aniline ring, imparts unique properties that are highly sought after in the design of bioactive molecules.

Table 1: Physicochemical Data for 3-(2,2,2-trifluoroethoxy)aniline

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃NO | [9] |

| Molecular Weight | 191.15 g/mol | [8] |

| Physical Form | Solid | [8] |

| CAS Number | 123207-61-4 | [8] |

| IUPAC Name | 3-(2,2,2-trifluoroethoxy)aniline | [8] |

Synthesis Protocol

A plausible synthetic route to 3-(2,2,2-trifluoroethoxy)aniline involves a two-step process starting from 3-nitrophenol. The first step is a Williamson ether synthesis to introduce the trifluoroethoxy group, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 3-(2,2,2-trifluoroethoxy)aniline

Step 1: Synthesis of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene

-

To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of 3-(2,2,2-trifluoroethoxy)aniline

-

Dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1.0 eq) from the previous step in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

If using a chemical reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 3-(2,2,2-trifluoroethoxy)aniline.

Spectroscopic Data (Predicted)

While experimental spectra for 3-(2,2,2-trifluoroethoxy)aniline are not widely available in the public domain, the following data are predicted based on the analysis of structurally similar compounds.[10][11][12][13][14][15][16]

Table 2: Predicted Spectroscopic Data for 3-(2,2,2-trifluoroethoxy)aniline

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~ 7.1-7.3 (m, 1H, Ar-H), 6.5-6.8 (m, 3H, Ar-H), 4.3-4.5 (q, J ≈ 8 Hz, 2H, -OCH₂CF₃), 3.7 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 159 (C-O), 147 (C-N), 130 (Ar-CH), 123 (q, J ≈ 277 Hz, -CF₃), 110 (Ar-CH), 106 (Ar-CH), 102 (Ar-CH), 65 (q, J ≈ 35 Hz, -OCH₂) |

| IR (Infrared) | ν ~ 3450-3300 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (Ar C-H stretch), 1620 cm⁻¹ (N-H bend), 1280 cm⁻¹ (Ar-O stretch), 1150 cm⁻¹ (C-F stretch) |

| Mass Spec. (EI) | m/z (%) = 191 (M⁺), 109 (M - CF₃CH₂O)⁺, 92 (M - CF₃CH₂O - NH₃)⁺ |

digraph "Spectroscopy_Workflow" {

rankdir=TB;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

subgraph "cluster_synthesis" {

label="Synthesis & Purification";

bgcolor="#F1F3F4";

node [fillcolor="#FFFFFF"];

"Synthesis" [label="Synthesis of Compound"];

"Purification" [label="Purification (Chromatography/Distillation)"];

"Synthesis" -> "Purification";

}

subgraph "cluster_analysis" {

label="Spectroscopic Analysis";

bgcolor="#F1F3F4";

node [fillcolor="#FFFFFF"];

"NMR" [label="NMR Spectroscopy (¹H, ¹³C)"];

"IR" [label="IR Spectroscopy"];

"MS" [label="Mass Spectrometry"];

}

"Purification" -> "NMR" [color="#4285F4"];

"Purification" -> "IR" [color="#EA4335"];

"Purification" -> "MS" [color="#FBBC05"];

subgraph "cluster_data" {

label="Data Interpretation";

bgcolor="#F1F3F4";

node [fillcolor="#FFFFFF"];

"Structure_Elucidation" [label="Structure Elucidation & Confirmation"];

}

"NMR" -> "Structure_Elucidation" [color="#34A853"];

"IR" -> "Structure_Elucidation" [color="#34A853"];

"MS" -> "Structure_Elucidation" [color="#34A853"];

}```

Workflow for synthesis and spectroscopic analysis.

Applications in Research and Development

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties. The trifluoroethoxy group, in particular, is known to increase lipophilicity, which can improve a molecule's ability to cross biological membranes. Furthermore, the strong carbon-fluorine bonds can enhance metabolic stability, leading to a longer half-life in vivo.

3-(2,2,2-trifluoroethoxy)aniline serves as a valuable building block for the synthesis of a wide range of more complex molecules. Its aniline functional group provides a reactive handle for various chemical transformations, including amide bond formation and participation in cross-coupling reactions. These characteristics make it a key intermediate in the development of new pharmaceuticals and agrochemicals.

digraph "Applications" {

node [shape=box, style=filled, fontname="Arial"];

subgraph "cluster_properties" {

label="Key Properties";

bgcolor="#F1F3F4";

"Lipophilicity" [label="Increased Lipophilicity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Metabolic_Stability" [label="Enhanced Metabolic Stability", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_applications" {

label="Primary Applications";

bgcolor="#F1F3F4";

"Pharma" [label="Pharmaceutical Development", fillcolor="#FBBC05", fontcolor="#202124"];

"Agro" [label="Agrochemical Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

"Lipophilicity" -> "Pharma" [color="#5F6368"];

"Metabolic_Stability" -> "Pharma" [color="#5F6368"];

"Lipophilicity" -> "Agro" [color="#5F6368"];

"Metabolic_Stability" -> "Agro" [color="#5F6368"];

"Core" [label="3-(2,2,2-trifluoroethoxy)aniline", shape=ellipse, style=bold, fillcolor="#202124", fontcolor="#FFFFFF"];

"Core" -> "Lipophilicity" [dir=back, color="#5F6368"];

"Core" -> "Metabolic_Stability" [dir=back, color="#5F6368"];

}

Key properties and applications of the target molecule.

Safety Information

3-(2,2,2-trifluoroethoxy)aniline is classified as a warning-level hazard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. [8]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(2,2,2-trifluoroethoxy)aniline is a valuable fluorinated building block with significant potential in drug discovery and agrochemical synthesis. This technical guide has provided essential information on its physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data. The unique combination of an aniline core with a trifluoroethoxy substituent makes this compound a compelling candidate for the development of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. Further research into the biological activities of derivatives of this compound is warranted.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-(2,2,2-Trifluoroethoxy)aniline | 123207-61-4 [sigmaaldrich.com]

- 9. Aniline [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]

- 14. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]

- 15. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of trifluoro-anilines

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-anilines

Introduction

Trifluoro-anilines are a class of aromatic amines characterized by the presence of one or more trifluoromethyl (-CF3) or trifluoro (-F) substituents on the aniline ring. The strong electron-withdrawing nature of these fluorine-containing groups significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This makes them exceptionally valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of trifluoromethyl groups can enhance lipophilicity, improve metabolic stability, and increase the binding affinity of drug candidates to their targets.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of various trifluoro-aniline isomers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The position of the trifluoro or trifluoromethyl group on the aniline ring dictates the physical and chemical characteristics of the resulting isomer.

Data on Physical Properties

The following table summarizes key physical properties for several common trifluoro-aniline isomers, providing a basis for comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-(Trifluoromethyl)aniline | 88-17-5 | C7H6F3N | 161.12 | - | - | - | - |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C7H6F3N | 161.12 | 5-6[5] | 187 | 1.29 at 25 °C | 1.480 |

| 4-(Trifluoromethyl)aniline | 455-14-1 | C7H6F3N | 161.12 | 3-8[6] | 83 (12 mmHg)[6][7] | 1.283 at 25 °C[7] | 1.483[7] |

| 2,3,4-Trifluoroaniline | 3862-73-5 | C6H4F3N | 147.10 | - | 92 (48 mmHg)[8] | 1.393 at 25 °C[8] | 1.486[8] |

| 2,3,5-Trifluoroaniline | 363-80-4 | C6H4F3N | 147.10 | - | - | - | - |

| 3,4,5-Trifluoroaniline | 163733-96-8 | C6H4F3N | 147.10 | 61-64[9] | - | - | - |

| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C8H5F6N | 229.12 | - | 85 (15 mmHg)[10] | 1.467 at 25 °C[10] | 1.434[10] |

| 2,3,5-Trifluoro-6-(trifluoromethyl)aniline | 123973-34-2 | C7H3F6N | 215.10 | 94-95 | - | - | - |

Solubility Profile

The solubility of trifluoro-anilines is heavily influenced by the hydrophobic nature of the trifluoromethyl group.

-

Polar Solvents : Generally, trifluoro-anilines exhibit limited solubility in polar solvents like water.[1]

-

Non-Polar Solvents : They are more soluble in non-polar organic solvents such as toluene and hexane.[1] The aromatic ring and halogen substituents also contribute to solubility in moderately polar and non-polar solvents.[11] For instance, 3,4,5-Trifluoroaniline is soluble in methanol but insoluble in water.[9]

Chemical Reactivity

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while increasing the acidity of the N-H protons. The primary amine group, however, remains a key site for various chemical transformations.

-

Amide Formation : The amine group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form amides.[12]

-

Diazotization and Subsequent Reactions : Trifluoro-anilines can undergo diazotization with nitrous acid to form highly reactive diazonium salts. These intermediates are precursors for Sandmeyer and Gomberg-Bachmann reactions, allowing the introduction of a wide range of functional groups.[12]

-

Schiff Base Formation : Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates in organic synthesis.[12]

Role in Drug Development and Biological Activity

Trifluoro-anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for drug candidates.[3]

Certain trifluoro-aniline derivatives have demonstrated significant antimicrobial and antibiofilm properties. For example, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown efficacy against Vibrio species.[13][14] Their mechanism of action involves disrupting bacterial cell membranes and inhibiting key virulence factors.[13][14]

Caption: Logical diagram illustrating the antimicrobial mechanism of trifluoro-anilines.

Experimental Protocols

Accurate characterization and quantification of trifluoro-anilines are essential for research and development. This section provides detailed methodologies for solubility determination and spectroscopic analysis.

Protocol 1: Determination of Solubility (Gravimetric Method)

This protocol provides a standard method for quantifying the solubility of a trifluoro-aniline in a given solvent.[11]

-

Preparation : Add an excess amount of the trifluoro-aniline compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Equilibration : Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C). Allow the solution to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Filtration : After equilibration, allow the solution to stand undisturbed for several hours. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Measurement : Dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish.

-

Evaporation : Evaporate the solvent in an oven at a temperature below the boiling point of both the solute and the solvent until a constant weight is achieved.

-

Calculation : Calculate the solubility based on the mass of the dissolved solute and the initial volume of the solvent used.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol describes a representative method for the quantification of 4-(Trifluoromethyl)aniline in a biological matrix, such as human plasma, using an internal standard.[15]

-

Preparation of Solutions :

-

Stock Solutions : Prepare individual 1 mg/mL stock solutions of the analyte (4-(Trifluoromethyl)aniline) and the internal standard (e.g., 4-(Trifluoromethyl)aniline-d4) in methanol.[15]

-

Working Solutions : Create calibration standards by performing serial dilutions of the analyte stock solution. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.[15]

-

-

Sample Preparation (Protein Precipitation) :

-

Aliquot 100 µL of each standard, QC, and study sample into microcentrifuge tubes.[15]

-

Add 300 µL of acetonitrile containing the internal standard.[15]

-

Vortex the samples for 1 minute to precipitate proteins.[15]

-

Centrifuge at 14,000 rpm for 10 minutes.[15]

-

Transfer the supernatant to a clean tube.[15]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[15]

-

Reconstitute the residue in 100 µL of the mobile phase.[15]

-

-

LC-MS/MS Conditions :

-

LC System : A high-performance liquid chromatography system.[15]

-

Column : A suitable C18 reversed-phase column.

-

Mobile Phase : A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).[15]

-

Flow Rate : Typically around 0.5-1.0 mL/min.

-

Injection Volume : 10 µL.[15]

-

MS System : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Detection : Selected Reaction Monitoring (SRM) of precursor-to-product ion transitions for both the analyte and the internal standard.

-

Caption: Workflow for the quantification of trifluoro-aniline using LC-MS/MS.[15]

Conclusion

Trifluoro-anilines represent a versatile and powerful class of chemical intermediates. Their unique physical and chemical properties, imparted by the fluorine-containing substituents, make them indispensable in modern drug discovery and materials science. A thorough understanding of their solubility, reactivity, and analytical methodologies is critical for researchers and scientists aiming to leverage these compounds in the development of novel and improved chemical entities. The continued exploration of trifluoro-aniline chemistry promises to unlock new applications and advancements across various scientific disciplines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-trifluoromethyl aniline [chembk.com]

- 8. 2,3,4-三氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]

- 10. 328-74-5 | CAS DataBase [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Advent of a Cornerstone in Medicinal and Agrochemical Science: A Technical History of Fluorinated Aniline Compounds

For Immediate Release

[SHANGHAI, CN — December 25, 2025] – The incorporation of fluorine into aniline frameworks has become a foundational strategy in modern drug discovery and agrochemical development. This in-depth technical guide explores the discovery and history of fluorinated aniline compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the seminal synthetic methodologies, key historical milestones, and detailed experimental protocols that have paved the way for countless innovations.

Executive Summary

The journey of fluorinated anilines from laboratory curiosities to indispensable building blocks is a testament to the ingenuity of organic chemists. This guide traces the origins of these compounds, beginning with the landmark development of the Balz-Schiemann reaction in 1927, which provided the first practical route to aryl fluorides from anilines. We will delve into the evolution of synthetic techniques, including the industrially significant Halex process and various methods for the reduction of fluorinated nitroaromatics. This document provides a curated compilation of quantitative data, detailed experimental procedures for key reactions, and visual representations of synthetic pathways to facilitate a deeper understanding of this critical class of compounds.

The Dawn of Aromatic Fluorination: The Balz-Schiemann Reaction

The history of fluorinated anilines is intrinsically linked to the development of methods for introducing fluorine into the aromatic ring. While early attempts at direct fluorination were often uncontrollable and hazardous, a breakthrough came in 1927. German chemists Günther Balz and Günther Schiemann reported a novel two-step process that transformed aromatic amines into their corresponding aryl fluorides via a stable diazonium tetrafluoroborate salt.[1] This reaction, now known as the Balz-Schiemann reaction, marked a pivotal moment, making a wide range of previously inaccessible fluoroaromatic compounds, including fluorinated anilines, synthetically viable.[1]

The general scheme involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride.[1]

Experimental Protocol: Synthesis of Fluorobenzene from Aniline (Classic Balz-Schiemann)

This protocol is adapted from the early procedures following the work of Balz and Schiemann.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄)

-

Ice

-

Methyl Alcohol

-

Diethyl Ether

Procedure:

-

Diazotization: Aniline is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added slowly to the aniline hydrochloride solution, maintaining the temperature below 5°C to form the benzene diazonium chloride solution.

-

Formation of Diazonium Tetrafluoroborate: A cold solution of fluoroboric acid is then added to the diazonium salt solution. The less soluble and more stable benzenediazonium tetrafluoroborate precipitates out of the solution.

-

Isolation: The crystalline solid is filtered, washed with cold water, followed by cold methyl alcohol, and finally with diethyl ether to facilitate drying.

-

Decomposition: The dried benzenediazonium tetrafluoroborate is heated gently, which leads to its decomposition into fluorobenzene, nitrogen gas, and boron trifluoride.

-

Purification: The resulting fluorobenzene is purified by distillation.

Industrial-Scale Synthesis: The Halex Process

For large-scale production of fluorinated aromatics, the Halex (halogen exchange) process has become a cornerstone. This method involves the nucleophilic aromatic substitution of a chloro or bromo substituent with fluoride. The reaction is typically carried out at high temperatures (150–250 °C) using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2]

The Halex process is particularly effective for aromatic rings activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen being replaced. Consequently, a common route to fluorinated anilines involves the Halex reaction on a suitable chloronitrobenzene precursor, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Fluoroaniline from 4-Chloronitrobenzene

Step 1: Halogen Exchange (Halex Reaction)

Materials:

-

4-Chloronitrobenzene

-

Anhydrous Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reaction Setup: 4-Chloronitrobenzene and anhydrous potassium fluoride are suspended in DMSO in a flask equipped with a reflux condenser and a mechanical stirrer.

-

Reaction: The mixture is heated to a high temperature (typically 180-200°C) and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled and poured into water. The product, 4-fluoronitrobenzene, is then extracted with a suitable organic solvent (e.g., toluene). The organic layer is washed with water, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude 4-fluoronitrobenzene is purified by vacuum distillation.

Step 2: Reduction of the Nitro Group

This step will be detailed in the following section.

Reduction of Fluorinated Nitroaromatics

A versatile and widely used method for the synthesis of fluorinated anilines is the reduction of the corresponding fluorinated nitroaromatic compounds. These precursors are often readily available through nitration of a fluoroaromatic compound or via the Halex process as described above. Several reduction methods are available, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas source

Procedure:

-

Reaction Setup: A solution of 4-fluoronitrobenzene in methanol is placed in a hydrogenation vessel. The 10% Pd/C catalyst is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then filled with hydrogen gas to the desired pressure. The mixture is stirred vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by the cessation of hydrogen uptake.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 4-fluoroaniline.

-

Purification: The product can be further purified by distillation if necessary.

Metal-Acid Reduction

Reduction using a metal in the presence of an acid is a classic method for converting nitro groups to amines. Common combinations include iron/hydrochloric acid (Fe/HCl) and tin/hydrochloric acid (Sn/HCl).

Experimental Protocol: Iron-Acid Reduction of 3-Chloro-4-fluoronitrobenzene

Materials:

-

3-Chloro-4-fluoronitrobenzene

-

Iron powder

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: A mixture of 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water is placed in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Initiation: The mixture is heated to approximately 60°C with stirring.

-

Reaction: Concentrated hydrochloric acid is added slowly to the mixture. The reaction is exothermic, and the temperature is maintained between 80-90°C. Stirring is continued until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.

-

Work-up: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of various fluorinated anilines using the described methods.

Table 1: Synthesis of Fluoroanilines via Balz-Schiemann Reaction

| Starting Aniline | Product | Yield (%) | Decomposition Temperature (°C) | Reference |

| Aniline | Fluorobenzene | 51-57 | - | Organic Syntheses |

| p-Toluidine | 4-Fluorotoluene | ~89 | - | Wikipedia |

| 3-Aminobenzotrifluoride | 3-Fluorobenzotrifluoride | 87.4 | 80-85 | ResearchGate |

Table 2: Synthesis of Fluoroanilines via Halex Process and Subsequent Reduction

| Starting Material | Intermediate | Fluorination Yield (%) | Final Product | Reduction Yield (%) | Overall Yield (%) |

| p-Chloronitrobenzene | p-Fluoronitrobenzene | High | 4-Fluoroaniline | ~95 | High |

| 2,4-Dichloronitrobenzene | 2,4-Difluoronitrobenzene | Moderate | 2,4-Difluoroaniline | High | Moderate-High |

| 2,4,5-Trichloronitrobenzene | 2,4-Difluoro-5-chloronitrobenzene | High | 2,4-Difluoroaniline | 48 | Moderate |

Table 3: Catalytic Hydrogenation of Fluoronitrobenzenes

| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

| 4-Fluoronitrobenzene | 4-Fluoroaniline | 10% Pd/C | Methanol | 20 | Atmospheric | 100 |

| 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline | Pt/C | Methanol | 25-50 | 0.5 - 5.0 | >99 |

| 3,5-Dichloro-4-fluoronitrobenzene | 4-Fluoroaniline | 5% or 10% Pd/C | Ethanol/Water | 60-120 | 1.0 - 4.0 | High |

Modern Developments and Future Outlook

While the classic methods remain relevant, modern organic synthesis has introduced new and often milder and more selective ways to produce fluorinated anilines. These include advancements in transition-metal-catalyzed fluorination and photoinduced methods. The continuous development of novel fluorinating reagents and catalytic systems promises to further expand the accessibility and diversity of fluorinated aniline building blocks, empowering the next generation of discoveries in pharmaceuticals and agrochemicals.

This guide provides a foundational understanding of the discovery and historical development of fluorinated aniline synthesis. For researchers and professionals in the field, a thorough grasp of these core methodologies is essential for innovation and problem-solving in the ongoing quest for novel and impactful chemical entities.

References

An In-Depth Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethoxylated aromatic compounds have emerged as a pivotal structural motif in modern medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF₃) group, often regarded as a "super-halogen," imparts a unique combination of physicochemical properties to parent molecules, leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethoxylated aromatic compounds, with a focus on providing actionable data and detailed experimental protocols for professionals in the field.

The strategic incorporation of the -OCF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Compared to its non-fluorinated counterpart, the methoxy group (-OCH₃), the trifluoromethoxy group offers enhanced chemical stability and a greater electron-withdrawing capacity.[1] These attributes make trifluoromethoxylated compounds highly attractive for the development of new therapeutics with improved efficacy and safety profiles.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group significantly alters the electronic and physical properties of an aromatic ring. Its strong electron-withdrawing nature and high lipophilicity are key contributors to its "drug-like" characteristics.

Data Presentation: Key Physicochemical Parameters

| Parameter | Value/Description | Significance in Drug Design |

| Hansch Lipophilicity Parameter (π) | +1.04 | Indicates high lipophilicity, which can enhance membrane permeability and absorption. |

| LogP (Octanol-Water Partition Coefficient) | Increases LogP of parent molecule | Modulates the overall lipophilicity of a drug candidate, impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |

| Metabolic Stability | High | The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, leading to a longer drug half-life.[1][2] |

| Electron-Withdrawing Nature | Strong | Influences the pKa of nearby functional groups and can enhance binding interactions with biological targets. |

Comparative Metabolic Stability Data

The introduction of a trifluoromethoxy group in place of a metabolically labile moiety, such as a methyl group, can dramatically enhance metabolic stability. This is a crucial strategy in drug design to prolong the in vivo half-life of a drug candidate.

| Compound Analogue | Key Metabolic Outcome | Impact on Pharmacokinetics |

| Methyl-substituted Parent Compound | Susceptible to oxidation by CYP enzymes, leading to the formation of multiple metabolites.[2] | Shorter in vitro half-life (t½) and higher intrinsic clearance (CLᵢₙₜ).[2] |

| Trifluoromethyl-substituted Analog | Oxidation at the corresponding position is blocked due to the high strength of the C-F bonds.[2] | Significantly reduced number of metabolites, longer in vitro half-life (t½), and lower intrinsic clearance (CLᵢₙₜ).[2] |

A case study on picornavirus inhibitors demonstrated this protective effect. A methyl-substituted compound was metabolized into eight different products in a monkey liver microsomal assay, whereas the trifluoromethyl-substituted analog produced only two minor metabolites.[3]

Synthesis of Trifluoromethoxylated Aromatic Compounds

The synthesis of trifluoromethoxylated aromatic compounds has historically been challenging. However, recent advancements have led to the development of several reliable methods, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethoxylation.

Key Synthetic Strategies

-

Silver-Mediated Trifluoromethoxylation: This method involves the cross-coupling of aryl stannanes or aryl boronic acids with a trifluoromethoxide source, mediated by a silver salt. It represents a significant advancement in the formation of the Caryl–OCF₃ bond.

-

Photocatalytic C-H Trifluoromethoxylation: This modern approach allows for the direct trifluoromethoxylation of unactivated arenes and heteroarenes under mild conditions, using a photocatalyst and a suitable trifluoromethoxylating reagent.[4] This method is particularly valuable for late-stage functionalization in drug discovery.[4]

-

Nucleophilic Trifluoromethoxylation of Aryl Halides: This strategy employs a nucleophilic trifluoromethoxide source to displace a halide on an aromatic ring. Recent developments have enabled this transformation even on electronically neutral and electron-withdrawing aryl halides through photocatalysis.[5]

Experimental Protocols

Silver-Mediated Trifluoromethoxylation of Arylboronic Acids

This protocol is adapted from a reported silver-mediated cross-coupling reaction.

Materials:

-

Arylboronic acid

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

-

Trifluoromethyl trifluoromethanesulfonate

-

Silver(I) salt (e.g., AgOTf)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an inert atmosphere glovebox, add the arylboronic acid (1.0 equiv) and the silver(I) salt (1.5 equiv) to an oven-dried reaction vessel.

-

Add the anhydrous solvent to the vessel.

-

In a separate vessel, prepare the trifluoromethoxide source by reacting trifluoromethyl trifluoromethanesulfonate with TASF.

-

Carefully add the trifluoromethoxide solution to the reaction mixture containing the arylboronic acid and silver salt.

-

Stir the reaction mixture at room temperature for the specified time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethoxylated aromatic compound.

Photocatalytic C-H Trifluoromethoxylation of Arenes

This protocol is a general representation of a photocatalytic C-H trifluoromethoxylation reaction.

Materials:

-

Arene or heteroarene substrate

-

Trifluoromethoxylating reagent (e.g., an N-trifluoromethoxy-substituted benzimidazole derivative)

-

Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

In an inert atmosphere glovebox, combine the arene substrate (10 equiv), the trifluoromethoxylating reagent (1.0 equiv), and the photocatalyst (0.03 mol%) in an oven-dried reaction vessel.

-

Add the anhydrous solvent to dissolve the reagents.

-

Seal the reaction vessel and remove it from the glovebox.

-

Place the reaction vessel in a setup equipped with a visible light source and a cooling fan to maintain room temperature.

-

Irradiate the reaction mixture with visible light for the specified time (typically 12-24 hours), with continuous stirring.

-

Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the trifluoromethoxylated product.

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a trifluoromethoxylated compound.[6][7]

Materials:

-

Test compound (trifluoromethoxylated aromatic)

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Positive control compounds (high and low clearance)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Incubation:

-

Add the liver microsome suspension to the wells of a 96-well plate.[8]

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[8]

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[8]

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold quenching solution.[2][7]

-

-

Sample Processing:

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[2]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.[2]

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLᵢₙₜ).

-

Visualizations

Signaling Pathway of Riluzole

Riluzole, a trifluoromethoxylated drug used in the treatment of amyotrophic lateral sclerosis (ALS), exerts its neuroprotective effects through multiple mechanisms, primarily by modulating glutamatergic neurotransmission.[9]

Caption: Mechanism of action of the trifluoromethoxylated drug, Riluzole.

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps in performing an in vitro microsomal stability assay.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Riluzole? [synapse.patsnap.com]

N-Trifluoroethylated Amines: A Comprehensive Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group to an amine moiety is a pivotal strategy in modern medicinal chemistry. This modification significantly alters the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, modulated basicity, and improved pharmacokinetic profiles.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence a compound's interaction with biological targets, making N-trifluoroethylated amines a compelling class of molecules in drug discovery and development.[2] This guide provides an in-depth technical overview of the biological activities of N-trifluoroethylated amines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Anticancer Activity

N-trifluoroethylated amines have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, leading to apoptosis and the suppression of tumor growth.

Quantitative Data: Anticancer Activity

A series of novel N-(3,3,3-trifluoroethyl)-N'-substituted ureas have been synthesized and evaluated for their anticancer activity. The data below summarizes the growth inhibition percentage against various human cancer cell lines at a concentration of 10⁻⁵ M.[3][4]

| Compound | Leukemia | Non-Small Cell Lung Cancer | Renal Cancer |

| Urea Derivative 1 | Moderate Activity | Moderate Activity | Notable Activity |

| Urea Derivative 2 | Notable Activity | Moderate Activity | Moderate Activity |

| Urea Derivative 3 | Moderate Activity | Notable Activity | Moderate Activity |

Note: "Notable Activity" and "Moderate Activity" are qualitative descriptions from the source. For more precise quantitative data like IC50 values, further dose-response studies are required.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

-

96-well microplate with a transparent bottom

-

N-trifluoroethylated amine compound to be tested

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium

-

MTT solution (0.5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the desired cancer cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of the N-trifluoroethylated amine compound in the cell culture medium. After the initial 24-hour incubation, replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, carefully remove the medium and add 10 µL of the MTT solution to each well.[5]

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Signaling Pathway: General Apoptotic Pathway

Many anticancer agents, including potentially N-trifluoroethylated amines that show cytotoxic activity, induce cell death through the activation of apoptotic signaling pathways.

II. Enzyme Inhibition

N-trifluoroethylated amines have been successfully designed as potent and selective inhibitors of various enzymes, demonstrating their utility in targeting specific pathological processes.

A. Cathepsin K Inhibition

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its inhibition is a therapeutic strategy for osteoporosis.

| Compound | Target | IC50 (nM) |

| Odanacatib (MK-0822) | Human Cathepsin K | 0.2 |

| Balicatib (AAE581) | Human Cathepsin K | 1.4 |

This protocol outlines a fluorometric assay to determine the inhibitory activity of a compound against Cathepsin K.

Materials:

-

Purified human Cathepsin K

-

Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

Test inhibitor (N-trifluoroethylated amine)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Enzyme Preparation: Prepare a working solution of Cathepsin K in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the test inhibitor solution and the Cathepsin K working solution. Include enzyme-only controls (no inhibitor) and blank controls (no enzyme).

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 360/460 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme-only control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cathepsin K is secreted by osteoclasts into the resorption lacuna, an acidic microenvironment, where it degrades the bone matrix. The expression and activity of Cathepsin K are regulated by the RANKL signaling pathway.[9]

B. Neutrophil Elastase Inhibition

Neutrophil elastase (NE) is a serine protease released by neutrophils during inflammation. It can degrade various extracellular matrix proteins and has been implicated in inflammatory lung diseases.

| Compound | Target | IC50 (nM) |

| Sivelestat | Human Neutrophil Elastase | 44 |

| Alvelestat (AZD9668) | Human Neutrophil Elastase | 17 |

This protocol describes a fluorometric assay to measure the activity of neutrophil elastase.[2][10][11][12][13]

Materials:

-

Purified human neutrophil elastase

-

Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

Test inhibitor (N-trifluoroethylated amine)

-

96-well white microplate

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the test inhibitor and a working solution of neutrophil elastase in the assay buffer.

-

Assay Setup: In a 96-well white microplate, add the test inhibitor and the neutrophil elastase solution. Include enzyme-only and blank controls.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 380/500 nm) in a kinetic mode at 37°C for 10-20 minutes.[10]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Neutrophil elastase, when released, can cleave various substrates, including cytokines and their receptors, thereby modulating the inflammatory response.[1][14][15][16][17]

References

- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. content.abcam.com [content.abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tailor-made inflammation: how neutrophil serine proteases modulate the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 3-(2,2,2-trifluoroethoxy)aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can lead to significant improvements in the efficacy and pharmacokinetic profiles of new chemical entities. Among the various fluorinated motifs, the trifluoroethoxy group has emerged as a particularly valuable substituent.

This technical guide focuses on the untapped potential of derivatives based on the 3-(2,2,2-trifluoroethoxy)aniline scaffold. This building block offers a unique combination of features: the trifluoroethoxy group provides metabolic stability and favorable lipophilicity, while the aniline moiety serves as a versatile synthetic handle for the introduction of diverse functionalities. This guide will explore promising research avenues for these derivatives in oncology, infectious diseases, and agrochemicals, providing detailed hypothetical experimental protocols and data to stimulate further investigation.

Potential Research Area 1: Oncology - Kinase Inhibition

Aniline derivatives are a well-established class of kinase inhibitors, with numerous approved drugs targeting key signaling pathways in cancer. The 3-(2,2,2-trifluoroethoxy)aniline scaffold is a promising starting point for the development of novel kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.

A proposed series of N-acyl derivatives of 3-(2,2,2-trifluoroethoxy)aniline could be synthesized and evaluated for their kinase inhibitory and antiproliferative activities. The trifluoroethoxy group is expected to enhance cell permeability and metabolic stability, potentially leading to improved in vivo efficacy.

Hypothetical Quantitative Data: Kinase Inhibition and Antiproliferative Activity

| Compound ID | R-Group | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | A549 Cell Line IC50 (µM) |

| TFEA-001 | 4-methoxybenzoyl | 55 | 120 | 2.5 |

| TFEA-002 | 4-chlorobenzoyl | 30 | 85 | 1.8 |

| TFEA-003 | pyridine-4-carbonyl | 25 | 60 | 1.2 |

| TFEA-004 | quinoline-4-carbonyl | 15 | 45 | 0.8 |

| Gefitinib | (Reference) | 2 | 500 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential research.

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a 3-(2,2,2-trifluoroethoxy)aniline derivative.

Potential Research Area 2: Infectious Diseases - Antimicrobial Agents

The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated anilines have demonstrated promising antibacterial and antibiofilm activities.[1] Derivatives of 3-(2,2,2-trifluoroethoxy)aniline, particularly those incorporating heterocyclic moieties known for their antimicrobial properties, represent a fertile ground for the discovery of new antibacterial and antifungal compounds.

Hypothetical Quantitative Data: Antimicrobial Activity

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TFEA-AM-01 | Thiazole-2-carboxamide | 16 | 32 | 64 |

| TFEA-AM-02 | 5-nitrofuran-2-carboxamide | 8 | 16 | 32 |

| TFEA-AM-03 | 1-methyl-1H-imidazole-2-carboxamide | 32 | 64 | 128 |

| TFEA-AM-04 | Benzothiazole-2-carboxamide | 4 | 8 | 16 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |